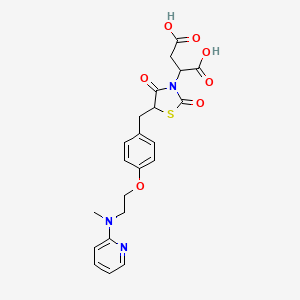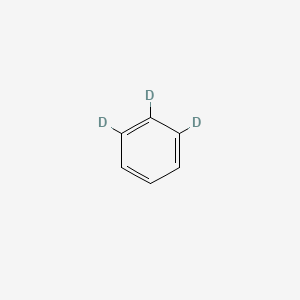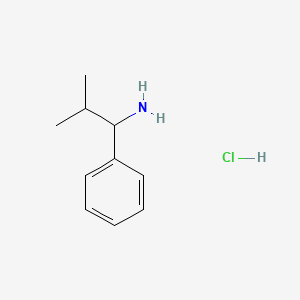
2-甲基-1-苯基丙烷-1-胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-phenylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C10H16ClN. It is a member of the phenethylamine class and is known for its stimulant properties. This compound is often used in scientific research due to its structural similarity to other well-known stimulants.
科学研究应用
2-Methyl-1-phenylpropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Investigated for its potential therapeutic effects in treating conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
作用机制
Target of Action
2-Methyl-1-phenylpropan-1-amine hydrochloride is a phenethylamine , which is a class of compounds that primarily act as selective norepinephrine releasing agents . Norepinephrine is a neurotransmitter that plays a crucial role in the body’s fight or flight response by increasing heart rate, triggering the release of glucose from energy stores, and increasing blood flow to skeletal muscle .
Mode of Action
This compound interacts with its targets by inducing the release of norepinephrine, thereby activating adrenergic receptors . Adrenergic receptors are a class of G protein-coupled receptors that are targets of many catecholamines like norepinephrine and epinephrine produced by the body, but also many medications .
Biochemical Pathways
The primary biochemical pathway affected by 2-Methyl-1-phenylpropan-1-amine hydrochloride is the adrenergic signaling pathway. This pathway plays a key role in the body’s response to stress, fear, or excitement. By increasing the release of norepinephrine, this compound enhances the body’s ability to respond to these conditions .
Result of Action
The molecular and cellular effects of 2-Methyl-1-phenylpropan-1-amine hydrochloride’s action primarily involve the stimulation of the body’s fight or flight response. This includes increased heart rate, dilation of the airways to improve oxygen flow, and increased metabolic rate to provide energy for the body’s response to stress or excitement .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenylpropan-1-amine hydrochloride typically involves the reductive amination of phenylacetone with methylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often require a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purity of the final product is ensured through multiple purification steps, including recrystallization and chromatography.
化学反应分析
Types of Reactions
2-Methyl-1-phenylpropan-1-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenylacetone or benzoic acid.
Reduction: Formation of N-methyl-2-phenylpropan-1-amine.
Substitution: Formation of various substituted amines depending on the reagents used.
相似化合物的比较
Similar Compounds
Methamphetamine: Shares a similar structure but has a methyl group attached to the nitrogen atom.
Amphetamine: Lacks the methyl group on the alpha carbon.
Phenpromethamine: Another phenethylamine derivative with similar stimulant properties.
Uniqueness
2-Methyl-1-phenylpropan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to selectively increase dopamine and norepinephrine release makes it a valuable compound for research into stimulant effects and potential therapeutic applications.
属性
IUPAC Name |
2-methyl-1-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-8(2)10(11)9-6-4-3-5-7-9;/h3-8,10H,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDSYIZUCSUNKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735000 |
Source


|
| Record name | 2-Methyl-1-phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24290-47-9 |
Source


|
| Record name | 2-Methyl-1-phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
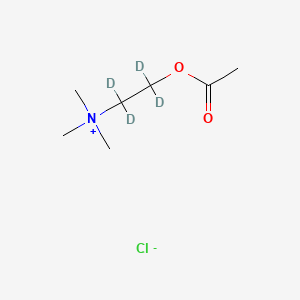
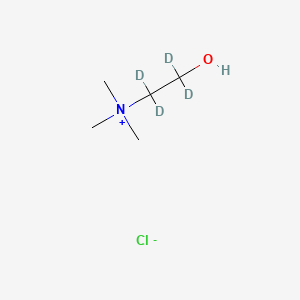
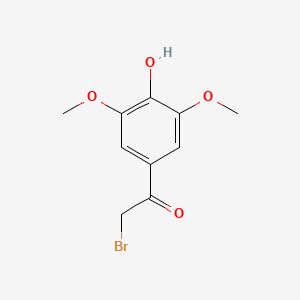
![1,3,9-Triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B580272.png)
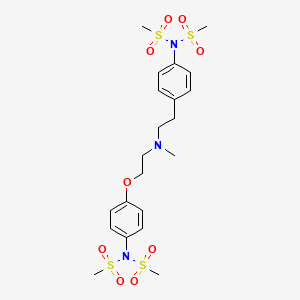
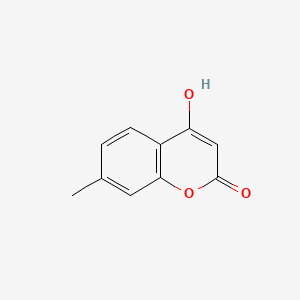
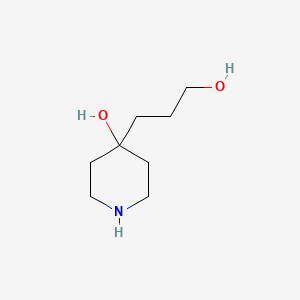
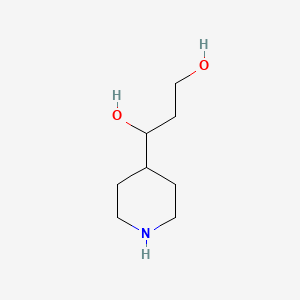

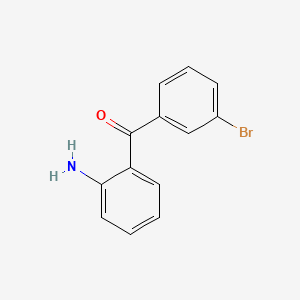
![(+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole](/img/structure/B580282.png)
